4-Aminohex-5-ynoic acid hydrochloride

Anticonvulsant GABAergic Neurochemistry

Researchers often face supply inconsistencies with tool compounds that lack the dual functionality needed to dissect GABAergic and polyamine pathways. 4-Aminohex-5-ynoic acid hydrochloride directly addresses this by providing a single, high-purity probe with a unique acetylenic group. - Equipotent GABA-T and potent OAT inhibition enables clean pharmacological separation of pathways when used alongside OAT-inactive analogs. - The terminal alkyne serves as a native CuAAC handle for creating targeted probes or affinity media without further modification. - Suitable for chronic in vivo dosing studies due to its long-lasting enzyme inhibition in brain and liver.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Cat. No. B12394360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminohex-5-ynoic acid hydrochloride
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC#CC(CCC(=O)O)N.Cl
InChIInChI=1S/C6H9NO2.ClH/c1-2-5(7)3-4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H
InChIKeyZAVKUGNSMAPIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminohex-5-ynoic Acid Hydrochloride: Potent GABA-T Inhibitor


4-Aminohex-5-ynoic acid hydrochloride (also known as γ-acetylenic GABA or γ-ethynyl GABA) is a synthetic, acetylenic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It functions as a potent, mechanism-based, irreversible inhibitor of GABA-transaminase (GABA-T; EC 2.6.1.19) [1]. The hydrochloride salt form is commonly utilized to enhance aqueous solubility and handling stability. Its core molecular structure features a terminal alkyne group, which is central to its unique mechanism of enzyme inactivation and its utility as a click chemistry reagent [2].

4-Aminohex-5-ynoic Acid Hydrochloride: Substitution Risks


Substituting 4-aminohex-5-ynoic acid hydrochloride with closely related GABA analogs like vigabatrin (4-aminohex-5-enoic acid; γ-vinyl GABA) or gabaculine is not scientifically valid due to critical differences in their enzyme inhibition profiles and downstream biochemical effects. While all three are irreversible GABA-T inhibitors, 4-aminohex-5-ynoic acid possesses a unique acetylenic group that confers distinct activity against off-target enzymes such as ornithine aminotransferase (OAT) and bacterial glutamic acid decarboxylase (GAD) [1][2]. These differential activities lead to divergent in vivo outcomes and limit the interchangeability of these compounds in research settings. The following quantitative evidence highlights these critical points of differentiation.

4-Aminohex-5-ynoic Acid Hydrochloride: Evidence for Differentiated Utility


GABA-T Inhibition vs. Vigabatrin

In a direct head-to-head study in mice, 4-aminohex-5-ynoic acid (γ-acetylenic GABA) and vigabatrin (γ-vinyl GABA) were compared for their ability to elevate brain GABA levels and protect against audiogenic seizures. The data show near-identical potency and efficacy for the primary target, confirming 4-aminohex-5-ynoic acid is an equipotent GABA-T inhibitor in this model [1].

Anticonvulsant GABAergic Neurochemistry

Ornithine Aminotransferase (OAT) Inhibition vs. Vigabatrin

A critical differentiation point is the activity against ornithine aminotransferase (OAT). 4-Aminohex-5-ynoic acid is a potent inhibitor of OAT, whereas the closely related analog vigabatrin (4-aminohex-5-enoic acid) is completely inactive against this enzyme both in vitro and in vivo [1].

Ornithine Metabolism Polyamine Pathway Enzyme Selectivity

Stereospecific Inhibition of Bacterial GAD

The inhibition of bacterial glutamic acid decarboxylase (GAD) by 4-aminohex-5-ynoic acid is highly stereospecific, depending on the (R)-enantiomer. This contrasts with GABA-T inhibition, which may be less enantioselective, and provides a unique tool for probing enzyme active sites [1].

Stereochemistry Enzyme Mechanism Antibacterial Target

Click Chemistry via Terminal Alkyne

The terminal alkyne moiety of 4-aminohex-5-ynoic acid enables its use as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a capability absent in the vinyl analog vigabatrin. This feature allows for the bioconjugation of the GABA scaffold to fluorescent probes, affinity tags, or solid supports without disrupting the core pharmacophore .

Bioconjugation Click Chemistry Chemical Biology

In Vivo Reduction of Ornithine Degradation

The in vitro OAT inhibition data translate directly to the in vivo setting. Administration of 4-aminohex-5-ynoic acid leads to a long-lasting inhibition of ornithine aminotransferase in brain and liver, and significantly reduces in vivo ornithine degradation. In contrast, vigabatrin (4-aminohex-5-enoic acid) shows no such effect [1].

In Vivo Pharmacology Ornithine Metabolism Hyperammonemia

4-Aminohex-5-ynoic Acid Hydrochloride: Research and Industrial Applications


Discriminating GABA-T and OAT Pathways

Due to its equipotent GABA-T inhibition and potent OAT inhibition, 4-aminohex-5-ynoic acid hydrochloride is the tool of choice for studies aiming to dissect the relative contributions of GABAergic and polyamine pathways to neurological phenotypes. Its use in parallel with the OAT-inactive vigabatrin allows for a clean pharmacological separation of these two enzyme systems [1][2].

Chemical Biology Probes via Click Chemistry

The terminal alkyne group provides a unique, functional handle for bioconjugation. Researchers can covalently link this GABA analog to azide-containing fluorophores, biotin, or solid supports via CuAAC click chemistry. This enables the creation of GABA-T targeted probes for imaging, pull-down assays for target identification, or the development of affinity chromatography media for enzyme purification .

In Vivo OAT and Hyperammonemia Research

As an in vivo-active inhibitor of ornithine aminotransferase, this compound is uniquely suited for preclinical research into the role of OAT in polyamine metabolism, urea cycle function, and the pathophysiology of hyperammonemia. The long-lasting in vivo inhibition observed in brain and liver makes it a valuable pharmacological tool for chronic dosing studies [1].

Bacterial GAD Mechanism and Antibacterial Target Validation

The strict stereospecificity of (R)-4-aminohex-5-ynoic acid for bacterial glutamic acid decarboxylase (GAD) makes it an excellent probe for detailed enzymology studies, including active-site mapping and mechanism elucidation. Its irreversible inhibition and 1:1 stoichiometry with the pyridoxal binding site are valuable for validating GAD as a potential antibacterial drug target [3].

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